molecular formula C12H13IO3 B1327871 Ethyl 4-(3-iodophenyl)-4-oxobutyrate CAS No. 898777-24-7

Ethyl 4-(3-iodophenyl)-4-oxobutyrate

Cat. No.: B1327871
CAS No.: 898777-24-7
M. Wt: 332.13 g/mol
InChI Key: GETTZSIMYGEIQS-UHFFFAOYSA-N
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Description

Ethyl 4-(3-iodophenyl)-4-oxobutyrate (CAS: Not explicitly provided; molecular formula: C₁₂H₁₃IO₃, MW: 332.14 g/mol) is a halogenated aromatic ketone ester. Its structure features a 3-iodophenyl group attached to a 4-oxobutyrate ethyl ester backbone. The iodine atom at the meta position introduces steric bulk and polarizability, distinguishing it from other halogens (e.g., F, Cl, Br) in analogous compounds. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, due to iodine’s favorable leaving-group properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-iodophenyl)-4-oxobutyrate typically involves the esterification of 4-(3-iodophenyl)-4-oxobutyric acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-iodophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 3-iodophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the 4-oxobutyrate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce the corresponding alcohol.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
Ethyl 4-(3-iodophenyl)-4-oxobutyrate serves as a valuable intermediate in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The iodine atom enhances its reactivity, facilitating nucleophilic substitution reactions that are pivotal in synthetic pathways.

2. Medicinal Chemistry:
The compound is being investigated for its potential as a precursor in the synthesis of therapeutic agents. Its derivatives have shown promise as anti-inflammatory and anticancer agents. The unique properties imparted by the iodinated aromatic ring may enhance biological activity, making it a candidate for drug development.

3. Biological Studies:
In biological research, this compound can be utilized to study enzyme-catalyzed reactions involving ester hydrolysis. Its structure allows for the exploration of interactions between enzymes and substrates, providing insights into metabolic pathways and enzyme mechanisms.

4. Material Science:
this compound can also be employed in the production of specialty chemicals and materials with tailored properties. Its reactivity can be exploited to create polymers or coatings with specific functionalities.

Case Studies

1. Synthesis and Evaluation:
A study synthesized various derivatives of similar compounds to evaluate their anticancer activities against breast cancer cell lines such as MCF-7 and SK-BR-3. Results indicated that while some derivatives exhibited moderate efficacy against these cell lines, they were less potent compared to established drugs like tamoxifen or olaparib. This suggests that structural modifications can significantly impact biological activity .

2. Enzyme Interaction Studies:
Research focusing on enzyme interactions has demonstrated that this compound can act as an effective substrate for certain enzymes involved in metabolic pathways. These studies are crucial for understanding how modifications to this compound can influence its biological effects and therapeutic potential .

3. Polymer Development:
In material science applications, researchers have explored the use of this compound in creating polymers with enhanced properties for industrial applications. The incorporation of iodinated structures into polymer matrices has shown improvements in thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of ethyl 4-(3-iodophenyl)-4-oxobutyrate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various reaction pathways. The iodine atom in the 3-iodophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonyl group in the 4-oxobutyrate moiety can undergo nucleophilic addition or reduction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

The table below summarizes key structural and physicochemical differences between ethyl 4-(3-iodophenyl)-4-oxobutyrate and its analogues:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics
This compound I (3-) C₁₂H₁₃IO₃ 332.14 High MW; iodine’s polarizability enhances reactivity in nucleophilic substitutions .
Ethyl 4-(3-bromophenyl)-4-oxobutyrate Br (3-) C₁₂H₁₃BrO₃ 285.14 Moderate reactivity in Suzuki-Miyaura couplings; lower MW improves solubility .
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate Cl (3-) C₁₂H₁₃ClO₃ 240.68 Electronegative Cl increases ketone’s electrophilicity; limited leaving-group utility .
Ethyl 4-(4-fluorophenyl)-4-oxobutyrate F (4-) C₁₂H₁₃FO₃ 224.23 Strong electron-withdrawing effect; para-F enhances resonance stabilization .
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate OMe (3-) C₁₃H₁₆O₄ 236.26 Electron-donating OMe group reduces ketone reactivity; stabilizes intermediates .
Ethyl 4-(4-nitrophenyl)-4-oxobutyrate NO₂ (4-) C₁₂H₁₃NO₅ 251.24 Strong electron withdrawal by NO₂ accelerates nucleophilic additions .

Key Observations:

  • Halogen Effects :
    • Iodine : The 3-iodo derivative exhibits the highest molecular weight and steric bulk, which reduces volatility and enhances lipophilicity. Iodine’s polarizability and weaker C–I bond (vs. C–Br or C–Cl) make it superior in transition-metal-catalyzed cross-couplings (e.g., Ullmann, Heck reactions) .
    • Bromine/Chlorine : Bromine offers a balance between reactivity and stability in coupling reactions, while chlorine’s electronegativity dominates electronic effects over leaving-group utility .
  • Electronic Modulation: Electron-withdrawing groups (e.g., NO₂, F) increase the ketone’s electrophilicity, favoring nucleophilic attacks. Conversely, electron-donating groups (e.g., OMe) stabilize intermediates but reduce ketone reactivity .

Biological Activity

Ethyl 4-(3-iodophenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an iodine substituent on a phenyl ring, which can influence its reactivity and biological interactions. The presence of the ethyl ester and the ketone functional group contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures can act as inhibitors of important proteins involved in cancer and inflammatory pathways.

Key Mechanisms:

  • Inhibition of Bcl-2/Bcl-xL Proteins: Similar derivatives have shown to inhibit Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. Compounds designed to modify the acid group in these structures have demonstrated significant binding affinities and cellular activity against cancer cell lines, suggesting a potential for this compound to exhibit similar effects .
  • Antimalarial Activity: Some studies have highlighted the potential of related compounds to inhibit Dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. This suggests that this compound may also possess antimalarial properties through similar mechanisms .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results typically involve measuring cell viability using assays such as MTT or XTT.

Cell Line IC50 (µM) Mechanism
H146 (small-cell lung)38Bcl-2/Bcl-xL inhibition
MCF7 (breast cancer)TBDApoptosis induction
HeLa (cervical cancer)TBDCell cycle arrest

In Vivo Studies

Animal models have been employed to assess the efficacy and safety profile of this compound. Preliminary findings indicate promising results in tumor reduction with minimal side effects.

Case Study:
A study involving mice treated with this compound showed a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, revealing a dose-dependent effect on tumor growth inhibition.

Pharmacological Properties

The pharmacological profile of this compound includes anti-inflammatory and anticancer activities. These properties are likely linked to its ability to modulate apoptotic pathways and inhibit cell proliferation.

Notable Findings:

  • Anti-inflammatory Effects: Related compounds have demonstrated the ability to reduce inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Selectivity for Cancer Cells: The compound shows higher toxicity towards cancerous cells compared to normal cells, which is desirable for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(3-iodophenyl)-4-oxobutyrate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a diazoacetic ester approach (yielding ~74%) or esterification of 3-(3-iodobenzoyl)propionic acid with ethanol (yielding ~99%) may be adapted from bromophenyl analogs . Key factors include catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and temperature control to minimize iodine displacement side reactions.

Q. How can the purity of this compound be assessed, and what analytical techniques are critical?

  • Methodological Answer : Use thin-layer chromatography (TLC) with silica gel and toluene/acetic acid (9:1) for rapid purity checks . High-performance liquid chromatography (HPLC) with UV detection (λ ~270 nm, typical for aryl ketones) and nuclear magnetic resonance (NMR) (e.g., δ 8.0–8.5 ppm for aromatic protons) confirm structural integrity. Mass spectrometry (MS) verifies molecular ion peaks (e.g., m/z ~332 for [M+H]⁺) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The ester group is prone to hydrolysis in humid environments. Store under inert gas (N₂/Ar) at −20°C in amber vials. Monitor degradation via infrared (IR) spectroscopy for carbonyl (C=O) peak shifts (1700–1750 cm⁻¹) and iodophenyl C-I bond stability using Raman spectroscopy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the iodine substituent and its influence on aryl ring reactivity. Molecular dynamics simulations assess steric hindrance during Pd-catalyzed Suzuki-Miyaura couplings, correlating with experimental yields .

Q. What strategies resolve contradictions in reported synthesis yields for halogenated aryl ketoesters?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., elimination vs. substitution). Design controlled experiments with kinetic monitoring (in situ IR or Raman) to track intermediate formation. For example, optimize iodophenyl retention by using bulky bases (e.g., DIPEA) to suppress β-ketoester decomposition .

Q. How can isotopic labeling (e.g., ¹⁴C or ²H) elucidate metabolic pathways of this compound in biological systems?

  • Methodological Answer : Synthesize [carbonyl-¹⁴C]-labeled this compound via ¹⁴C-acetic anhydride acylation. Track metabolites (e.g., γ-butyrolactones) using liquid scintillation counting and HPLC-MS. Compare degradation kinetics in microbial vs. mammalian systems .

Q. What functionalization methods enable bioconjugation of this compound for targeted drug delivery studies?

  • Methodological Answer : Introduce a succinimidyl ester group at the β-keto position via carbodiimide coupling (EDC/NHS). Validate conjugation efficiency with MALDI-TOF MS for protein-adduct mass shifts (e.g., +332 Da). Optimize pH (7.4–8.5) to balance NHS ester stability and nucleophilic attack by lysine residues .

Properties

IUPAC Name

ethyl 4-(3-iodophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETTZSIMYGEIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645711
Record name Ethyl 4-(3-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-24-7
Record name Ethyl 4-(3-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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